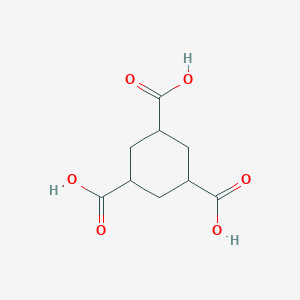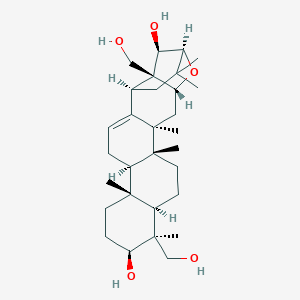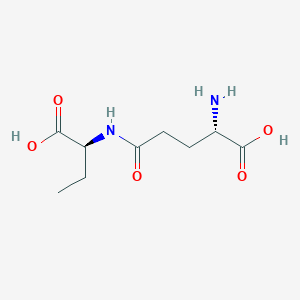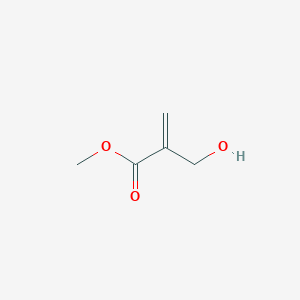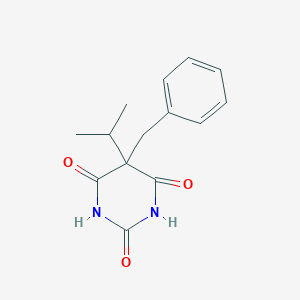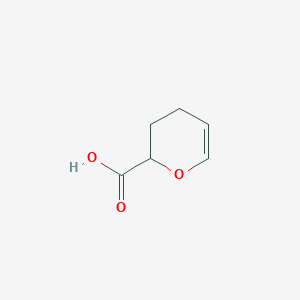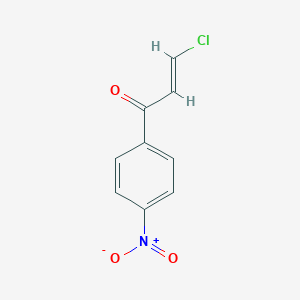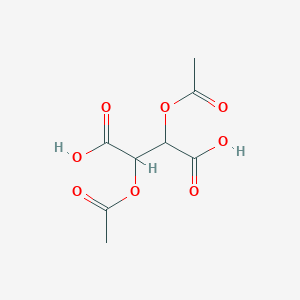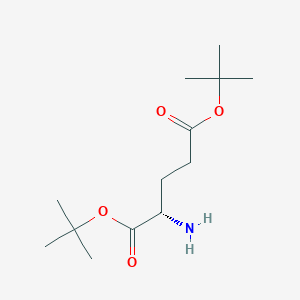
ditert-butyl (2S)-2-aminopentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditert-butyl (2S)-2-aminopentanedioate, also known as this compound, is a useful research compound. Its molecular formula is C13H25NO4 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
(S)-Di-tert-butyl 2-aminopentanedioate, also known as ditert-butyl (2S)-2-aminopentanedioate or H-Glu(OtBu)-OtBu, is a derivative of glutamic acid . Glutamic acid is a non-essential amino acid that plays a crucial role in the central nervous system as the most common excitatory neurotransmitter .
Mode of Action
The compound interacts with its targets, primarily the glutamate receptors in the brain. These receptors are activated by glutamate, leading to fast excitation (ionotropic) and slow excitation (metabotropic) responses . The interaction of (S)-Di-tert-butyl 2-aminopentanedioate with these receptors can lead to changes in neuronal activity.
Biochemical Pathways
The compound affects the biochemical pathways involving glutamate. For instance, it has been found that monosodium glutamate (MSG), a sodium salt of glutamic acid, can cause significant enhancement of protein aggregation through a nucleation-dependent polymerization mechanism . This suggests that (S)-Di-tert-butyl 2-aminopentanedioate might also influence similar pathways, given its structural similarity to MSG.
Pharmacokinetics
MSG is known to be highly soluble in water , which could impact the bioavailability of (S)-Di-tert-butyl 2-aminopentanedioate.
Result of Action
Studies on msg, a structurally similar compound, have shown that it can cause significant enhancement of protein aggregation . This suggests that (S)-Di-tert-butyl 2-aminopentanedioate might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-Di-tert-butyl 2-aminopentanedioate. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.
Analyse Biochimique
Biochemical Properties
It is known that glutamic acid and its derivatives play a significant role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing numerous biochemical processes .
Cellular Effects
It is known that glutamic acid and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that glutamic acid and its derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that glutamic acid and its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that glutamic acid and its derivatives can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that glutamic acid and its derivatives can interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that glutamic acid and its derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
It is known that glutamic acid and its derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
ditert-butyl (2S)-2-aminopentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUGPDFKMVHCCJ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16874-06-9 |
Source


|
| Record name | L-Glutamic acid di-tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(tert-butyl) L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
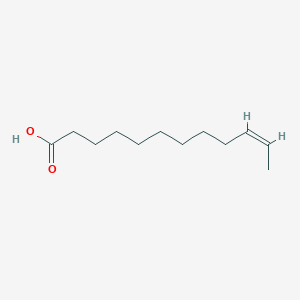
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)
